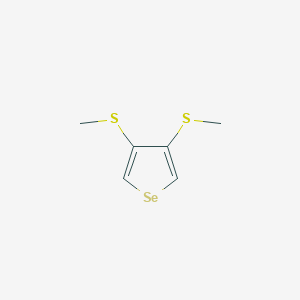
3,4-Bis(methylsulfanyl)selenophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(methylsulfanyl)selenophene is a chemical compound with the molecular formula C6H8S2Se . It is a type of organoselenium compound .
Synthesis Analysis
The synthesis of 3,4-Bis(methylsulfanyl)selenophene involves the electrophilic cyclization of 1,3-diynes promoted by electrophilic organoselenium species . The protocol involves the oxidative cleavage of the Se-Se bond of dibutyl diselenide using Oxone® as a green oxidant . The selective formation of the title products was achieved by controlling the solvent identity and the amount of dibutyl diselenide .Molecular Structure Analysis
The molecular structure of 3,4-Bis(methylsulfanyl)selenophene is represented by the formula C6H8S2Se . It has a molecular weight of 223.22 .Orientations Futures
Selenophenes and their derivatives play an important role in prospecting new drugs, as well as in the development of new light-emitting materials . They have been extensively studied due to their intrinsic biological activities . In the field of materials science, they have interesting characteristics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic solar cells (OSC), and thin-film transistors . Therefore, the future directions of 3,4-Bis(methylsulfanyl)selenophene could be in these areas.
Propriétés
IUPAC Name |
3,4-bis(methylsulfanyl)selenophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2Se/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPESLKFBVZTGRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C[Se]C=C1SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394417 |
Source


|
| Record name | Selenophene,3,4-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(methylsulfanyl)selenophene | |
CAS RN |
88589-46-2 |
Source


|
| Record name | Selenophene,3,4-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

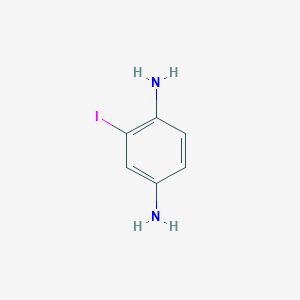

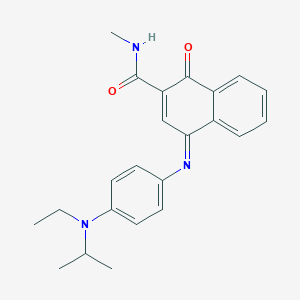
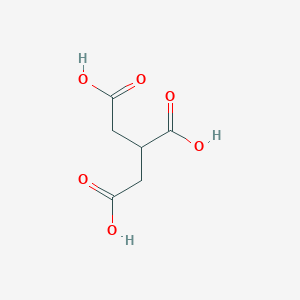
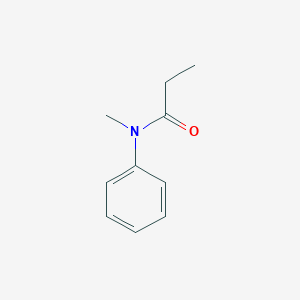
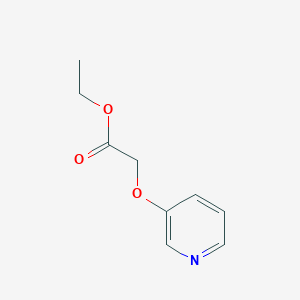



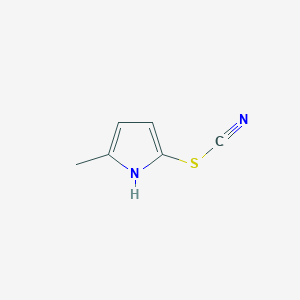
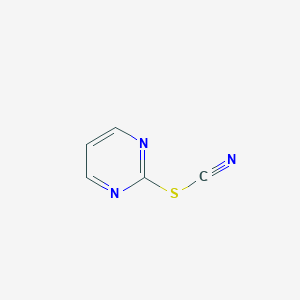
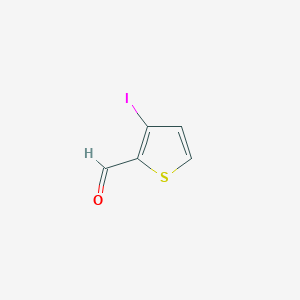
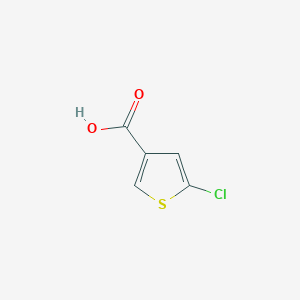
![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)